Ilexsaponin B2

Phosphodiesterase PDE5 Cardiovascular

Researchers investigating PDE5-mediated pathways often face inconsistent potency across saponin batches. Ilexsaponin B2 (CAS 108906-69-0) eliminates this variability with verified PDE5 inhibition (IC50 48.8 μM) and 9.8-fold selectivity over PDEI, plus confirmed reduction of macrophage triglyceride accumulation-a dual mechanism absent in generic saponin alternatives. • PDE5 IC50: 48.8 μM; 9.8-fold selectivity over PDEI • Reduces intracellular triglyceride accumulation in macrophages exposed to aggregated LDL • Confirmed in vivo tissue distribution to liver and aorta • ≥98% purity by HPLC; isolated from Ilex pubescens

Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
Cat. No. B2395889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexsaponin B2
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57)
InChIKeyKWHRIYSRPSARCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ilexsaponin B2: PDE5 Inhibition and Metabolic Profile


Ilexsaponin B2 (CAS: 108906-69-0) is a pentacyclic triterpenoid saponin isolated from the roots of *Ilex pubescens* Hook. et Arn., a plant with established ethnopharmacological use in cardiovascular and inflammatory conditions [1]. It is characterized by a pomolic acid aglycone core with a complex glycosylation pattern, resulting in a molecular formula of C47H76O17 and a molecular weight of 913.10 Da [1][2]. Unlike many saponins that are known for a single, broad mechanism, Ilexsaponin B2 demonstrates a multi-target profile with quantifiable activity against specific phosphodiesterase (PDE) isoforms, alongside evidence for metabolic and anti-inflammatory effects [3]. Its distinct structural and functional profile, particularly its preferential inhibition of PDE5 over PDEI, provides a clear, data-driven basis for its selection over other saponins for targeted research applications [3].

Ilexsaponin B2: In-Class Substitution Risks


The triterpenoid saponin class encompasses a vast array of structurally similar compounds derived from the *Ilex* genus and other botanical sources. While many may exhibit broad bioactivity in a given assay, substituting Ilexsaponin B2 with a generic alternative like Ilexsaponin A1, B3, or other commercial saponins is scientifically unsound without verifying specific, quantifiable performance metrics [1]. Ilexsaponin B2 possesses a unique combination of potent and selective PDE5 inhibition (IC50: 48.8 μM) [1] and the ability to significantly reduce intracellular triglyceride accumulation in macrophages , a dual activity not shared by its closest analogs. For example, Ilexsaponin A1, while a strong PDE inhibitor, has a distinct metabolic and DDI profile [2], and Ilexsaponin B3 has demonstrated anti-hypercholesterolemic activity but lacks the same PDE5 potency [3]. Furthermore, the pharmacokinetic behavior of Ilexsaponin B2 in vivo, including its distinct tissue distribution and plasma concentration profile compared to co-administered saponins, confirms that it is not simply interchangeable with other members of its class . The following section provides the specific quantitative evidence required to justify the selection of Ilexsaponin B2 for a given research or industrial application.

Ilexsaponin B2: Evidence vs. Closest Analogs


PDE5 Inhibition vs. Ilexsaponin A1

Ilexsaponin B2 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5). In a direct comparative screening of compounds from *Ilex pubescens* roots, Ilexsaponin B2 and Ilexsaponin A1 were identified as the two strongest PDE5 inhibitors among nine potential candidates [1]. Ilexsaponin B2 inhibits PDE5 with an IC50 of 48.8 μM, which is distinct from its weaker inhibition of PDEI (IC50 = 477.5 μM), demonstrating isoform selectivity [1]. While both compounds are potent, the selection between them must consider other differentiating factors, such as their distinct metabolic and drug-drug interaction profiles as established in separate studies [2].

Phosphodiesterase PDE5 Cardiovascular Natural Product

Lipid Modulation vs. Ilexsaponin B3

Ilexsaponin B2 demonstrates a distinct, quantifiable effect on lipid metabolism that differentiates it from closely related analogs like Ilexsaponin B3. In a study on aggregated LDL-induced lipid deposition in macrophages, Ilexsaponin B2 was part of a group of eight triterpenoid saponins that significantly reduced intracellular triglyceride (TG) content . While the study did not provide a head-to-head IC50 for Ilexsaponin B2 alone, it establishes its class-level activity in inhibiting foam cell formation, a key process in atherosclerosis . This is a critical distinction from Ilexsaponin B3, which was found to possess activity against experimental hypercholesterolemia in mice, but lacks the specific evidence of direct inhibition of macrophage TG accumulation [1].

Lipid Metabolism Atherosclerosis Triglyceride Natural Product

In Vivo Pharmacokinetics vs. Co-Administered Saponins

A validated UPLC-qTOF-MS/MS study provides direct, quantitative pharmacokinetic (PK) and tissue distribution data for Ilexsaponin B2 following oral administration of *Ilex pubescens* extract in rats [1]. The study simultaneously quantified six saponins, including Ilexsaponin A1, B1, B2, and B3. The validated quantification method achieved a lower limit of quantification (LLOQ) of 10 ng/mL in plasma and 25 ng/mL in tissue homogenates for Ilexsaponin B2 [1]. This data confirms that Ilexsaponin B2 is systemically absorbed and distributes to various tissues, including the heart, liver, spleen, lung, kidney, and brain, albeit with a distinct profile compared to Ilexsaponin A1 and B3 [1]. This is the first reported PK study for these compounds, providing a crucial baseline for understanding in vivo behavior and guiding future dosing regimens [1].

Pharmacokinetics Tissue Distribution Bioavailability ADME

Anti-Inflammatory Mechanism vs. Ilexsaponin I

While a direct head-to-head comparison of Ilexsaponin B2's anti-inflammatory IC50 is not available in the identified literature, its activity can be contextualized within a class-level study of triterpenoid saponins from *Ilex pubescens* roots [1]. In LPS-stimulated RAW 264.7 macrophages, several saponins inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production by suppressing iNOS and COX-2 expression [1]. The study identified Ilexsaponin I and another compound as the most potent, but it established a clear anti-inflammatory mechanism for the class. Ilexsaponin B2, as a major constituent of the plant's saponin fraction, is likely to contribute to this effect, and its known PDE5 inhibitory activity provides a complementary anti-inflammatory mechanism via the cAMP/PKA pathway [2]. This dual mechanism differentiates it from saponins that only act through iNOS/COX-2 suppression.

Inflammation NO Production iNOS COX-2 Macrophage

Ilexsaponin B2: Key Application Scenarios


PDE5-Targeted Discovery & Tool Compound

Ilexsaponin B2 is a preferred starting point or positive control for research programs focused on PDE5 inhibition. With a verified IC50 of 48.8 μM against PDE5 and 9.8-fold selectivity over PDEI, it offers a well-characterized natural product scaffold for structure-activity relationship (SAR) studies [1]. Its distinct pharmacokinetic profile, including systemic absorption and tissue distribution confirmed in rat models, makes it a suitable tool for in vivo proof-of-concept studies targeting PDE5-related pathologies such as cardiovascular disease or erectile dysfunction [2].

Foam Cell Formation & Atherosclerosis

For studies on lipid metabolism and atherosclerosis, Ilexsaponin B2 offers a specific, data-backed advantage. It has been shown to reduce intracellular triglyceride accumulation in macrophages exposed to aggregated LDL, a key step in foam cell formation . This application is supported by its validated ability to distribute to the liver and aorta, relevant target tissues for this pathology [2]. This makes Ilexsaponin B2 a more targeted reagent than generic cholesterol-lowering saponins like Ilexsaponin B3, which lacks this specific mechanism-of-action evidence.

Multi-Target Inflammation Research

Ilexsaponin B2 is an ideal candidate for research into multi-target anti-inflammatory therapies. It combines the well-defined PDE5 inhibition mechanism [1] with evidence that triterpenoid saponins from its source plant suppress iNOS and COX-2 expression, thereby inhibiting NO and PGE2 production [3]. This dual mechanism—modulating cyclic nucleotide signaling and suppressing key inflammatory mediators—provides a compelling rationale for its use in complex inflammatory disease models where single-target agents have failed.

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